5-(furan-2-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide
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Description
5-(furan-2-yl)-N-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C21H14N4O4S and its molecular weight is 418.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Synthesis from Furan Derivatives : The compound has been synthesized using furan-2-carboxylic acid hydrazide, leading to the formation of Mannich bases and methyl derivatives. These syntheses were confirmed through elemental analyses, IR, and 1H-NMR spectra, highlighting the compound's structural complexities and tautomeric equilibrium (Koparır, Çetin, & Cansiz, 2005).
Antimicrobial Activities : A study exploring the antimicrobial activities of azole derivatives, starting from furan-2-carbohydrazide, led to the development of triazole compounds, including the target compound. These compounds displayed activity against various microorganisms, indicating potential applications in antimicrobial treatments (Başoğlu et al., 2013).
Potential Therapeutic Applications
Antiprotozoal Activities : Research on dicationic 3,5-diphenylisoxazoles, including analogues of this compound, demonstrated significant antiprotozoal activities. The study revealed promising therapeutic potential against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting its application in treating diseases like sleeping sickness and malaria (Patrick et al., 2007).
Anti-Influenza Virus Activity : Another research focused on heterocyclic compounds based on 3-(4-bromophenyl) azo-5-phenyl-2(3H)-furanone derivatives, including this compound, showed significant anti-avian influenza virus (H5N1) activity. This indicates its potential as an antiviral agent in combating influenza viruses (Flefel et al., 2012).
Chemical Properties and Reactivity
Energetic Material Synthesis : The compound has been used in the synthesis of energetic materials, showcasing moderate thermal stabilities and insensitivity towards impact and friction. This points to its potential application in the field of materials science, particularly in the development of insensitive energetic compounds (Yu et al., 2017).
Anticancer and Antiangiogenic Effects : Novel thioxothiazolidin-4-one derivatives of this compound were synthesized and evaluated for anticancer and antiangiogenic effects. The compounds significantly reduced tumor volume and cell number, suggesting their potential as anticancer agents (Chandrappa et al., 2010).
Pharmacological Significance
- Oxadiazole and Furadiazole Compounds : The compound's oxadiazole and furadiazole derivatives have shown a range of biological activities like antibacterial, antitumor, antiviral, and antioxidant activities. These findings highlight the compound's significance in drug development and pharmacological research (Siwach & Verma, 2020).
Properties
IUPAC Name |
5-(furan-2-yl)-N-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O4S/c26-21(15-12-17(28-24-15)16-7-3-9-27-16)22-14-6-2-1-5-13(14)11-19-23-20(25-29-19)18-8-4-10-30-18/h1-10,12H,11H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAXZHGJAYZRCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CS3)NC(=O)C4=NOC(=C4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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